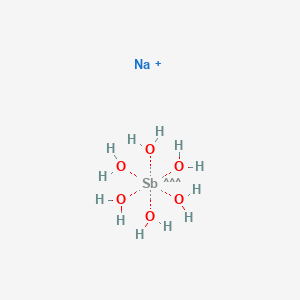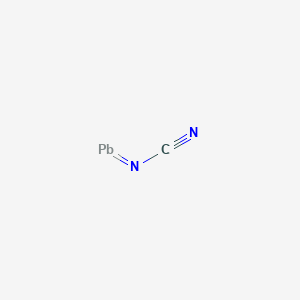
Bleicyanamid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Bleicyanamid can be synthesized through several methods. One common synthetic route involves the reaction of lead nitrate with calcium cyanamide under controlled conditions. The reaction typically occurs in an aqueous medium and requires precise temperature and pH control to ensure the formation of pure this compound . Industrial production methods often involve large-scale reactors where the reactants are continuously fed, and the product is isolated through filtration and drying processes .
Analyse Des Réactions Chimiques
Bleicyanamid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. For instance, in the presence of a strong acid, this compound can decompose to form lead salts and hydrogen cyanide . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include lead oxides and cyanide derivatives .
Applications De Recherche Scientifique
Bleicyanamid has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other lead-containing compounds and as a reagent in various organic transformations . In biology and medicine, this compound has been studied for its potential use in anticancer therapies due to its ability to interfere with cellular processes . Industrially, it is used as a pigment in paints and coatings, providing corrosion resistance and enhancing the durability of the materials .
Mécanisme D'action
The mechanism of action of Bleicyanamid involves its interaction with cellular components, leading to the disruption of normal cellular functions. It primarily targets enzymes and proteins involved in metabolic pathways, inhibiting their activity and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and conditions, but they often involve the inhibition of key enzymes in the cell .
Comparaison Avec Des Composés Similaires
Bleicyanamid can be compared with other cyanamide derivatives, such as calcium cyanamide and sodium cyanamide. While all these compounds share the cyanamide functional group, this compound is unique due to the presence of lead, which imparts specific properties such as enhanced stability and corrosion resistance . Calcium cyanamide, for example, is primarily used as a fertilizer and soil conditioner, while sodium cyanamide is used in the synthesis of pharmaceuticals and other organic compounds .
Similar Compounds
- Calcium cyanamide (CaCN2)
- Sodium cyanamide (NaCN2)
- Potassium cyanamide (KCN2)
These compounds share similar chemical properties but differ in their specific applications and reactivity due to the different metal cations present .
Propriétés
Formule moléculaire |
CN2Pb |
|---|---|
Poids moléculaire |
247 g/mol |
Nom IUPAC |
cyanoiminolead |
InChI |
InChI=1S/CN2.Pb/c2-1-3; |
Clé InChI |
FIAFZPVSYUTSTM-UHFFFAOYSA-N |
SMILES canonique |
C(#N)N=[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


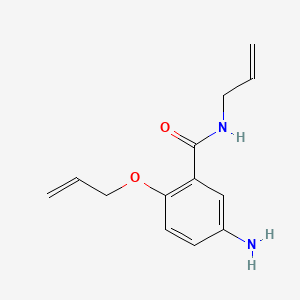

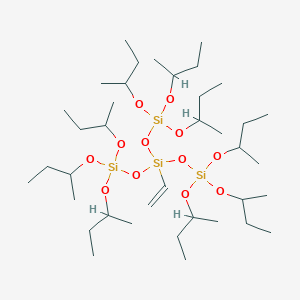
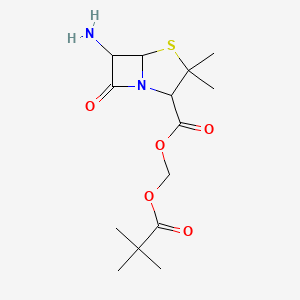
![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/structure/B13834548.png)

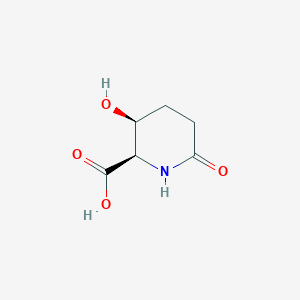

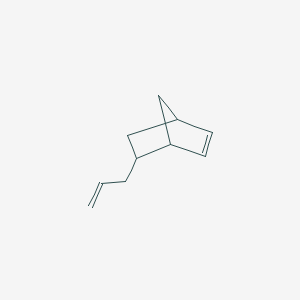
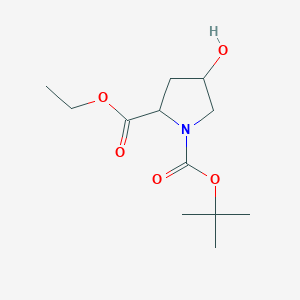
![5-Methoxycarbonyl Deferasirox; Benzoic acid, 3-[1-(4-carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxy-, 1-methyl ester; Methyl 3-[1-(4-Carboxyphenyl)-3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]-4-hydroxybenzoate](/img/structure/B13834595.png)
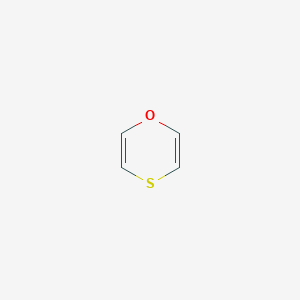
![(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)
